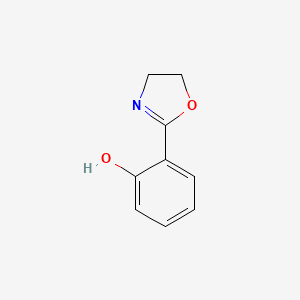

2-(4,5-Dihydrooxazol-2-yl)phenol

Description

Structural Characteristics and Core Molecular Architecture of 2-(4,5-Dihydrooxazol-2-yl)phenol

The core structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group, forming the phenol (B47542) component. This phenol ring is bonded at the ortho position to the 2-position of a 4,5-dihydrooxazole ring. The 4,5-dihydrooxazole, also known as an oxazoline (B21484), is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. The presence of both a hydrogen-bond-donating phenolic proton and a hydrogen-bond-accepting oxazoline nitrogen atom within the same molecule allows for specific intramolecular interactions and influences its chemical behavior.

Below is a table summarizing the key structural and chemical properties of this compound and its derivatives.

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| CAS Number | 37592-62-4 bldpharm.com |

| IUPAC Name | 2-(4,5-dihydro-1,3-oxazol-2-yl)phenol nih.gov |

This data is based on the parent compound this compound.

Significance of the Phenolic-Dihydrooxazole Moiety in Chemical Synthesis and Catalysis

The phenolic-dihydrooxazole framework is a privileged scaffold in chemical synthesis, primarily due to its role as a bidentate ligand in catalysis. The phenolic oxygen and the oxazoline nitrogen can coordinate to a metal center, forming a stable chelate ring. This coordination ability is central to its application in asymmetric catalysis, where chiral versions of these ligands are used to induce stereoselectivity in a wide range of organic transformations.

The synthesis of compounds containing the phenolic-dihydrooxazole moiety can be achieved through various methods, including the condensation of phenolic compounds with amino alcohols or the cyclization of appropriate precursors. smolecule.com For instance, the reaction of salicylonitrile with an amino alcohol in the presence of a catalyst can yield the corresponding 2-(2-hydroxyphenyl)oxazoline.

Research Trajectories and Academic Relevance of this compound in Coordination and Organic Chemistry

In coordination chemistry, ligands based on the 2-(hydroxyphenyl)oxazoline scaffold are extensively studied for their ability to form complexes with a variety of transition metals. These metal complexes have been investigated as catalysts for numerous organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand can be readily tuned by introducing substituents on either the phenol ring or the oxazoline ring, allowing for fine control over the catalytic activity and selectivity.

In organic chemistry, the this compound unit serves as a valuable building block and intermediate. The oxazoline ring can be involved in various transformations, such as ring-opening reactions to reveal other functional groups. nih.gov For example, under acidic conditions, the oxazoline ring can be hydrolyzed to an amino alcohol, providing a route to more complex molecules. Furthermore, the phenolic hydroxyl group can be used as a handle for further functionalization, expanding the synthetic utility of these compounds. mdpi.com Research has also explored the synthesis of various derivatives and their potential applications, including their use as precursors for more complex heterocyclic systems. nih.govresearchgate.net

Recent studies have described novel multi-component reactions involving 4,5-dihydrooxazole derivatives to synthesize N-amino-benzylated phenols, highlighting the ongoing exploration of new synthetic methodologies. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

2-(4,5-dihydro-1,3-oxazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-4,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETLPNKZRXDWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942352 | |

| Record name | 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20237-92-7 | |

| Record name | NSC405255 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4,5 Dihydrooxazol 2 Yl Phenol and Its Analogues

Conventional Synthetic Routes to 2-(4,5-Dihydrooxazol-2-yl)phenol

Conventional methods for the synthesis of this compound primarily rely on the construction of the dihydrooxazole ring from phenolic precursors. These methods are well-established and offer reliable access to the target compound and its analogues.

Condensation Reactions Utilizing Phenolic Precursors and Amino Acid Derivatives

A common and direct approach involves the condensation of a phenolic precursor, which contains a carboxylic acid or a derivative thereof, with an amino alcohol. For the synthesis of this compound, this typically involves the reaction of salicylic (B10762653) acid or its derivatives with 2-aminoethanol. The reaction is often facilitated by dehydrating agents or by converting the carboxylic acid to a more reactive species, such as an acid chloride or an ester.

Another variation of this approach is the condensation of a phenol (B47542) with glyoxylic acid, followed by ammonolysis. For instance, the synthesis of DL-2-(p-hydroxyphenyl)glycine has been achieved through the ammonolysis of p-hydroxymandelic acid, which is obtained from the condensation of phenol and glyoxylic acid. researchgate.net This highlights the utility of condensation reactions between phenols and carbonyl-containing compounds in generating precursors for amino acid derivatives, which can then be cyclized to form heterocyclic systems.

The reaction conditions for these condensations can be varied. For example, the reaction of N-hydroxymethylphthalimide or N-chloromethylphthalimide with phenol yields a mixture of 2- and 4-phthalimidomethylphenol, demonstrating the influence of the starting materials on the regioselectivity of the reaction. researchgate.net

Intramolecular Cyclization Strategies for Dihydrooxazole Ring Formation

Intramolecular cyclization is a key step in many synthetic routes to this compound. This strategy typically involves the formation of an intermediate that contains both the phenolic hydroxyl group and a precursor to the dihydrooxazole ring. The subsequent cyclization then forms the desired heterocyclic system.

One such approach involves the reaction of propargylamides with isocyanides and water, catalyzed by zinc, which leads to the rapid construction of 2-oxazolines. researchgate.net While not directly producing the phenolic target, this method illustrates a powerful cyclization strategy that could be adapted. A crucial intermediate in this process is a methylene-3-oxazoline, which initiates a tandem cascade transformation. researchgate.net

Gold-catalyzed cyclization of β-propargylamino acrylic derivatives has also been employed to synthesize tetrahydropyridines. researchgate.net An intramolecular version of this reaction, using substrates with a pending hydroxyl group, can yield ortho-fused cyclic derivatives, suggesting a potential route to phenolic oxazolines. researchgate.net

Transformation of Cinnamic Acid Derivatives to Dihydrooxazole Systems

Cinnamic acid derivatives serve as versatile precursors for the synthesis of 2-styryl-4,5-dihydrooxazoles, which are analogues of this compound. A common method involves the transformation of substituted cinnamic acids into the corresponding 2-styryl-4,5-dihydrooxazoles. researchgate.net This can be achieved by first converting the cinnamic acid to its acid chloride using thionyl chloride, followed by reaction with 2-chloroethanamine hydrochloride and subsequent base-mediated cyclization. researchgate.net Phenolic groups can be incorporated into these structures, providing a route to related compounds. researchgate.net

An alternative approach involves the Michael addition of 2-aminoethanol to a cinnamate (B1238496) ester. researchgate.net However, this can be accompanied by a side reaction of amidation of the ester with 2-aminoethanol. researchgate.net These methods provide access to dihydrooxazole systems with a conjugated unsaturated bond, offering further opportunities for functionalization.

Advanced and Stereoselective Synthetic Approaches for this compound Derivatives

More recent synthetic methods have focused on improving efficiency, selectivity, and the ability to introduce chirality. These advanced strategies often employ transition metal catalysis or novel rearrangement reactions.

Ring-Opening Isomerization of Amido-Azetidine Systems

An efficient synthesis of chiral 2-oxazolines has been developed through the stereospecific isomerization of 3-amido-2-phenyl azetidines. nih.gov This method utilizes the ring strain of the azetidine (B1206935) ring to drive the transformation. rsc.org The reaction can be promoted by both Brønsted and Lewis acids, with copper(II) triflate (Cu(OTf)₂) being particularly effective. nih.gov This approach is significant as it provides a pathway to enantiomerically pure oxazolines, which are valuable as ligands in asymmetric catalysis. nih.gov The development of methods for the synthesis of functionalized azetidines, such as through intramolecular C(sp³)–H amination, further expands the potential of this strategy. rsc.orgorganic-chemistry.org

C(sp²)–H Hydroxylation Methods for Oxazolinyl-Phenols

Direct C(sp²)–H hydroxylation represents a powerful and atom-economical strategy for the synthesis of phenols. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials. In the context of oxazolinyl-phenols, the oxazoline (B21484) group can act as a directing group to guide the hydroxylation to a specific position on the aromatic ring.

Copper-promoted ortho-C–H hydroxylation of benzamides has been achieved using a monodentate oxazoline ligand under aerobic conditions. researchgate.net This methodology is tolerant of a wide range of benzamides and can also be applied to acrylamide (B121943) derivatives. researchgate.net The use of an external oxazoline ligand as a promoter is a key feature of this system. researchgate.net

Furthermore, palladium-catalyzed C–H hydroxylation of benzoic and phenylacetic acids has been accomplished at room temperature using aqueous hydrogen peroxide as a green oxidant. organic-chemistry.org This reaction is enabled by a bifunctional bidentate carboxyl-pyridone ligand, which is crucial for accelerating C–H cleavage and preventing the decomposition of the oxidant. organic-chemistry.org Such methods offer an environmentally friendly route to phenols and have the potential for industrial applications. organic-chemistry.org Electrochemical C–H hydroxylation has also emerged as a sustainable approach for the construction of phenols. researchgate.net

Oxidative Cyclization Protocols via Electrochemically Generated Hypervalent Iodine Species

The synthesis of oxazoline rings can be achieved through the oxidative cyclization of N-(2-hydroxyaryl)amide precursors. A modern and environmentally conscious approach to this transformation involves the use of hypervalent iodine(III) reagents, which can be generated electrochemically. This method avoids the use of stoichiometric, and often heavy-metal-based, chemical oxidants, aligning with the principles of green chemistry.

In this protocol, an iodoarene, such as 4-iodobenzenesulfonate or another suitable derivative, is oxidized at the anode of an electrochemical cell. This process generates a redox-active iodine(III) species in situ. This electrochemically generated hypervalent iodine mediator then facilitates the desired oxidative cyclization of the N-(2-hydroxyaryl)amide. The key advantage of this ex-cell or in-situ generation approach is that it prevents the sensitive organic substrate from being degraded by direct oxidation at the anode. nih.gov

Research by Wirth and others has demonstrated the high efficiency and reliability of electrochemically generated iodine(III) species in various organic electrosynthesis reactions. nih.gov For instance, the anodic oxidation of 4-iodobenzenesulfonate creates active iodine(III) species that can trigger the oxidative cyclization of 2-acetamidobiphenyls. nih.gov Similarly, this methodology can be applied to the cyclization of N-(2-hydroxy-substituted) amides to form the corresponding oxazoline ring. The mechanism involves the hypervalent iodine species activating the amide for intramolecular attack by the phenolic hydroxyl group, leading to the formation of the 2-phenyloxazoline structure. This electrochemical approach often exhibits excellent selectivity and high current efficiency. nih.gov

Templated and Auxiliary-Mediated Synthesis of Chiral Oxazolinyl-Phenolate Systems

The synthesis of chiral oxazolinyl-phenolate systems, which are crucial as ligands in asymmetric catalysis, often employs strategies that utilize metal ions as templates or chiral auxiliaries to direct the stereochemical outcome of the reaction.

One-Step Templated Syntheses of Organometallic Salicyloxazoline Complexes

A highly efficient method for producing chiral organometallic salicyloxazoline complexes involves a one-step, three-component templated synthesis. researchgate.netnih.gov This procedure circumvents the traditional multi-step process of first synthesizing the ligand and then reacting it with a metal salt. researchgate.netnih.gov In this one-pot approach, a metal salt acts as a template, directing the condensation reaction between 2-hydroxybenzonitrile (B42573) (a precursor to the salicylate (B1505791) portion) and a chiral amino alcohol (the source of the oxazoline's chirality). researchgate.netnih.gov

The reaction typically involves combining the metal salt, such as an acetate (B1210297) or chloride salt of copper, cobalt, nickel, palladium, or platinum, with the 2-cyanophenol and the desired D- or L-amino alcohol. researchgate.netnih.gov The metal ion coordinates to the reactants, facilitating the cyclization and forming the thermodynamically stable organometallic complex directly. This method has been shown to produce a variety of chiral salicyloxazoline complexes in good to excellent yields, typically ranging from 65% to 95%. researchgate.netnih.gov The structures of many of these complexes have been confirmed by X-ray crystallography. researchgate.net

Table 1: Examples of One-Step Templated Synthesis of Organometallic Salicyloxazoline Complexes researchgate.netnih.govnih.gov

| Metal Salt | Amino Alcohol | Resulting Complex | Yield |

| Ni(OAc)₂·4H₂O | D-Phenylglycinol | Bis(ligand) nickel(II) chelate | 92-95% |

| Co(OAc)₂·4H₂O | D-Phenylglycinol | Tri(ligand) cobalt(II) chelate | 70% |

| Cu(OAc)₂·H₂O | D- or L-amino alcohols | Copper Salicyloxazoline Complex | Good (65-95%) |

| PdCl₂ | D- or L-amino alcohols | Palladium Salicyloxazoline Complex | Good (65-95%) |

| PtCl₂ | D- or L-amino alcohols | Platinum Salicyloxazoline Complex | Good (65-95%) |

Chiral Auxiliary-Directed Asymmetric Coordination Chemistry Approaches

Chiral auxiliaries provide a powerful strategy for controlling the stereochemistry during the synthesis of metal complexes. In the context of oxazolinyl-phenolate systems, a chiral group is incorporated into the ligand scaffold to direct the coordination of the metal ion and the spatial arrangement of the resulting complex.

This approach often begins with the synthesis of a ligand precursor from a readily available chiral starting material, such as an amino acid or amino alcohol. acs.org The inherent chirality of this starting material is transferred to the oxazoline ring. The factors responsible for the high optical yields observed in these reactions are often attributed to the rigidity of the system or pre-complexation of the reactants, which establishes a well-defined topography during the reaction. acs.org

A pertinent example is the use of chiral oxazoline directing groups in the synthesis of planar chiral ferrocene (B1249389) derivatives. nih.govmdpi.com The oxazoline group, synthesized from a chiral amino alcohol, is attached to the ferrocene core. This chiral oxazoline then directs a subsequent metalation and functionalization step to a specific ortho position, creating a 1,2-disubstituted planar chiral ferrocene with high diastereoselectivity. mdpi.com Although this example focuses on ferrocenes, the underlying principle of the chiral oxazoline moiety directing the stereochemical outcome of a metal-mediated reaction is central to this approach. nih.gov This strategy represents a promising pathway for the development of new enantioselective reactions catalyzed by custom-designed chiral metal complexes. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 4,5 Dihydrooxazol 2 Yl Phenol

Fundamental Reaction Pathways of the Dihydrooxazole Moiety

The dihydrooxazole ring is a versatile heterocyclic system that, in conjunction with the ortho-phenolic group, participates in several fundamental reaction types.

Oxidation Reactions and Product Diversification

The phenol (B47542) moiety is susceptible to oxidation, a reaction that can lead to the formation of quinone-type structures. libretexts.orgyoutube.com Phenols, in general, are readily oxidized, and the presence of the dihydrooxazole substituent can influence the reaction's course and product distribution. libretexts.org The oxidation of phenols can proceed via various reagents, such as chromic acid, to yield benzoquinones. youtube.com Specifically for 2-(4,5-dihydrooxazol-2-yl)phenol, oxidation can result in a variety of products, with the specific outcome being highly dependent on the chosen oxidizing agent and the reaction conditions. smolecule.com This allows for the diversification of the core structure, potentially leading to compounds with different electronic and chemical properties.

Nucleophilic Substitution Reactions Involving the Oxazole Nitrogen Atom

The nitrogen atom within the dihydrooxazole ring possesses a lone pair of electrons, rendering it nucleophilic. smolecule.com This allows it to react with various electrophiles in nucleophilic substitution reactions. smolecule.com While nucleophilic aromatic substitution typically occurs on the activated phenol ring, libretexts.org the nitrogen of the oxazoline (B21484) can also be a site of reactivity. For instance, it can be protonated or alkylated. This reactivity is central to the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), where the nitrogen atom acts as the proton acceptor. nih.govrsc.org

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena in ortho-Hydroxylated Oxazolines

Ortho-hydroxylated oxazolines, such as this compound, are a class of molecules well-known for exhibiting Excited-State Intramolecular Proton Transfer (ESIPT). nih.govchemrxiv.org This process involves the transfer of the phenolic proton to the nitrogen atom of the oxazoline ring upon photoexcitation. nih.govrsc.org This ultrafast reaction leads to the formation of an excited-state keto tautomer, which is responsible for the characteristic large Stokes shift observed in the fluorescence spectra of these compounds. chemrxiv.org

The ESIPT process is a four-level photochemical cycle:

Absorption: The stable ground-state enol form absorbs a photon and is promoted to the excited singlet state (S1).

ESIPT: In the excited state, an ultrafast and often barrierless proton transfer occurs from the hydroxyl group (proton donor) to the oxazoline nitrogen (proton acceptor), forming the excited keto tautomer. nih.govmdpi.com

Emission: The excited keto tautomer relaxes to its ground state by emitting a photon (fluorescence), which is red-shifted compared to the absorption. chemrxiv.org

Ground-State Tautomerization: The unstable ground-state keto form rapidly undergoes a reverse proton transfer to regenerate the stable enol form, completing the cycle. nih.gov

Computational Elucidation of ESIPT Mechanisms (e.g., DFT, TDDFT)

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational tools used to investigate the mechanism of ESIPT in detail. nih.govrsc.orgnih.gov These methods allow for the calculation of molecular geometries, electronic structures, and potential energy surfaces (PES) for both the ground (S0) and excited (S1) states.

Theoretical studies on related ortho-hydroxylated oxazolines have shown that upon excitation to the S1 state, the intramolecular hydrogen bond between the phenolic -OH and the oxazoline nitrogen is significantly strengthened. rsc.orgnih.gov This is evidenced by changes in bond lengths and vibrational frequencies, such as a red-shift in the O-H stretching frequency. nih.gov

Potential energy curves (PECs) constructed along the proton transfer coordinate are crucial for understanding the ESIPT mechanism. nih.govnih.gov For many hydroxyphenyl oxazolines, calculations show a very low or non-existent energy barrier for proton transfer in the S1 state, confirming that the process is spontaneous and ultrafast. nih.govsemanticscholar.org In contrast, the ground state typically has a significant energy barrier, preventing proton transfer and ensuring the stability of the enol form. nih.govnih.gov

Below is a table summarizing computational findings for a nitrile-substituted ortho-hydroxy-2-phenyl-oxazoline (NOHPO), a compound structurally related to this compound, in different solvents. nih.gov

| Solvent | S0 State PT Barrier (kcal/mol) | S1 State Reaction Energy (kcal/mol) |

|---|---|---|

| Acetonitrile (ACN) | 4.34 | 17.74 |

| Dichloromethane (DCM) | 4.61 | 17.86 |

| Cyclohexane (CH) | 5.48 | 18.44 |

The data indicates that while the ground state has a small but significant barrier for proton transfer, the reaction in the excited state is highly favorable. nih.gov It also shows that lower polarity solvents facilitate the proton transfer process. nih.govrsc.orgsemanticscholar.org

Influence of Substituent Electronic Properties on ESIPT Pathways and Barriers

The electronic properties of substituents on the aromatic ring can significantly modulate the ESIPT process. mdpi.comnih.gov Attaching either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the acidity of the phenolic proton donor and the basicity of the oxazoline nitrogen acceptor, thereby affecting the intramolecular hydrogen bond strength and the energy barriers of the proton transfer. nih.govresearchgate.net

For instance, studies on derivatives of 2-(2'-hydroxyphenyl)benzoxazole, a structurally similar system, have shown that introducing substituents can tune the photophysical properties. nih.gov Electron-withdrawing groups can enhance the acidity of the phenol, promoting the forward ESIPT process and potentially increasing the fluorescence intensity of the keto tautomer. nih.govresearchgate.net Conversely, electron-donating groups may have the opposite effect. nih.gov

The position of the substituent is also critical. Substituents at different positions on the phenyl ring can have varied impacts on the frontier molecular orbitals (HOMO and LUMO) and the charge distribution in both the ground and excited states, which in turn influences the ESIPT dynamics and the resulting absorption and emission spectra. nih.govresearchgate.net This principle allows for the rational design of novel fluorescent materials with tailored properties, such as specific emission colors and Stokes shifts, by carefully selecting and positioning substituents on the core structure. mdpi.comnih.gov

A study on 5'-(para-R-Phenylene)vinyl-2-(2'-hydroxyphenyl)benzoxazole derivatives demonstrated this tuning. nih.gov

| Compound | Substituent (R) | Type | Stokes Shift (Enol, nm) | Stokes Shift (Keto, nm) |

|---|---|---|---|---|

| PVHBO | -H | - | 137 | 198 |

| PVHBO-MeO | -OCH3 | EDG | 145 | 207 |

| PVHBO-NH2 | -NH2 | EDG | 158 | 219 |

| PVHBO-CN | -CN | EWG | - | - |

| PVHBO-NO2 | -NO2 | EWG | - | - |

Data for EWG-substituted compounds' Stokes shifts were not explicitly provided in the source abstract but their induction was noted to significantly increase fluorescence intensity. nih.gov The results show that electron-donating groups lead to larger Stokes shifts in both the enol and keto forms. nih.gov This tunability is a key feature in the development of ESIPT-based materials for applications like sensors and organic light-emitting diodes (OLEDs). chemrxiv.org

Ligand Reactivity and Coordination Dynamics in Metal Complexes

The phenyloxazoline scaffold, exemplified by this compound, exhibits versatile coordination behavior, which is central to its application in catalysis and materials science. The interplay between the electronic properties of the phenolate (B1203915) and the stereochemical constraints of the oxazoline ring dictates the reactivity and dynamics of its metal complexes.

A key characteristic of metal complexes featuring the 2-(4,5-dihydrooxazol-2-yl)phenolato ligand is the reversible coordination of the phenolate group. This behavior is primarily governed by the pH of the surrounding medium. The phenolate oxygen acts as a robust anionic donor, forming a stable chelate with a metal center in conjunction with the nitrogen atom of the oxazoline ring.

However, upon the introduction of an acid, the phenolate oxygen can be protonated. This protonation neutralizes the negative charge on the oxygen, weakening its donor capability and leading to the cleavage of the metal-oxygen bond. This process effectively "switches off" the coordination of the phenolate moiety, while the oxazoline nitrogen can remain coordinated to the metal center. This reversible binding is a crucial feature, as it can be exploited to modulate the catalytic activity or other properties of the metal complex in response to an external stimulus like pH change.

Research on ruthenium(III) complexes containing (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenolato ligands has highlighted this reversible coordination. nih.gov The deprotonated phenolate group coordinates strongly to the ruthenium center, but can be reversibly protonated, demonstrating the dynamic nature of the M-O(phenolate) bond. nih.gov

| Complex Fragment | Condition | Coordination State | Reference |

| [Ru(salicyloxazoline)₂]⁺ | Basic/Neutral | Phenolate O⁻ coordinated to Ru(III) | nih.gov |

| [Ru(salicyloxazoline)₂]⁺ | Acidic | Phenolate O⁻ protonated, M-O bond cleaved | nih.gov |

This table illustrates the pH-dependent reversible coordination of the phenolate moiety.

In octahedral complexes, such as those of ruthenium(III) with two chiral salicyloxazoline ligands and a co-ligand, the propeller-like chirality induced at the metal center is maintained even when the phenolate group undergoes protonation and decoordination. nih.gov The robust coordination of the oxazoline nitrogen and the steric bulk of the ligand framework help to prevent racemization or other stereochemical scrambling processes during the temporary detachment of the phenolate arm.

This preservation of stereochemistry is a critical finding, as it allows for the modification of the ligand sphere or the temporary deactivation/reactivation of a catalyst without loss of its chiral information.

| Complex | Process | Stereochemical Outcome | Reference |

| Δ-Bis(S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenolato-κ²N,O¹ruthenium(III) | Protonation of Phenolate | Preservation of Δ configuration at Ru center | nih.gov |

This table summarizes the stereochemical outcome of reversible phenolate coordination.

Coordination Chemistry of 2 4,5 Dihydrooxazol 2 Yl Phenol As a Ligand

Chelating Properties and Coordination Modes of 2-(4,5-Dihydrooxazol-2-yl)phenol

The defining characteristic of this compound as a ligand is its ability to form a five-membered chelate ring with a metal ion through its phenolic oxygen and oxazoline (B21484) nitrogen atoms.

This compound and its analogs typically act as bidentate ligands, coordinating to a metal center through the nitrogen atom of the oxazoline ring and the oxygen atom of the deprotonated phenol (B47542) group. acs.orgpurdue.edu This N,O-coordination forms a stable five-membered chelate ring, which is a common feature in the metal complexes of this ligand. acs.org The formation of such chelate rings is a key factor in the thermodynamic stability of the resulting metal complexes. The deprotonation of the phenolic hydroxyl group is a crucial step for coordination, creating a phenolate (B1203915) donor that forms a strong bond with the metal ion.

The bidentate nature of these ligands has been utilized in the synthesis of various metal complexes, including those of ruthenium, iron, and copper. acs.orgresearchgate.netnih.gov In these complexes, the N,O-coordination is a consistent structural motif, demonstrating its robustness across different metal ions and oxidation states.

The oxazoline ring, being a five-membered heterocycle, imparts a degree of conformational rigidity to the ligand structure upon coordination. This rigidity, coupled with the potential for chirality in substituted oxazoline rings, has significant implications for stereochemical control in asymmetric catalysis. nih.gov The fixed spatial arrangement of the donor atoms in the chelate ring can create a chiral environment around the metal center, influencing the stereochemical outcome of catalytic reactions.

The predictable coordination geometry and the rigid nature of the oxazoline-metal chelate are advantageous for designing catalysts where the stereochemistry at the metal center is crucial for enantioselectivity. The propeller-like shape induced by the octahedral coordination of bidentate ligands can lead to metal-centered chirality. iucr.orgnih.gov This inherent structural feature is a key reason for the extensive use of oxazoline-containing ligands in asymmetric synthesis. nih.gov

Synthesis and Structural Characterization of Metal-Oxazolinate Complexes

The versatile chelating properties of this compound have been exploited to synthesize a range of metal complexes with interesting structural features and potential applications in catalysis.

Ruthenium complexes incorporating this compound and its derivatives have been synthesized and structurally characterized. acs.orgfigshare.com A common structural motif is the half-sandwich or "piano-stool" geometry, where an arene ligand (like p-cymene) occupies one face of the coordination sphere, and the bidentate phenolate-oxazoline ligand and other monodentate ligands (such as chloride) complete the coordination around the ruthenium center. acs.orgmdpi.comnih.gov

In these complexes, the ruthenium atom typically exhibits a pseudo-octahedral coordination geometry. acs.orgiucr.orgnih.gov The bidentate N,O-coordination of the phenolate-oxazoline ligand contributes to the formation of this geometry. X-ray diffraction studies of several [Ru(p-cymene)LCl] complexes, where L is a derivative of this compound, have confirmed this structural arrangement. acs.orgfigshare.com The coordination of two bidentate phenolate-oxazoline ligands and another bidentate ligand like phenanthroline to a ruthenium(III) center also results in an octahedral coordination sphere, leading to a propeller-like shape and inducing metal-centered chirality. iucr.orgnih.gov

Table 1: Selected Ruthenium Complexes with this compound Derivatives

| Complex | Ligand (L) | Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| [Ru(p-cymene)(L)Cl] | This compound | Pseudo-octahedral, Half-sandwich | Bidentate N,O-coordination of the phenolate-oxazoline ligand. | acs.orgfigshare.com |

| [Ru(C12H14NO2)2(C12H8N2)]PF6 | (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenolato | Octahedral | Propeller-like shape with metal-centered chirality (Δ configuration). N,O-bite angle of 89.76(15)°. | iucr.orgnih.gov |

Iron(III) complexes with this compound often form tris-chelate species with the general formula [Fe(L)3], where L is the deprotonated ligand. researchgate.netiucr.org In these complexes, three bidentate ligands coordinate to the iron(III) center, resulting in an octahedral geometry.

The crystal structure of tris[2-(2-oxazolin-2-yl)phenolato]iron(III), [Fe(phox)3], has been reported to be disordered, which could be a result of the presence of both facial and meridional configurations in the crystal lattice. researchgate.netiucr.orguu.nl It has been suggested that at least 25% of the iron complexes must adopt the facial configuration to account for the observed disorder. researchgate.netiucr.org The magnetic properties of such complexes are consistent with a high-spin d5 iron(III) center in an octahedral environment. researchgate.net

Table 2: Iron(III) Tris-Chelate Complex with this compound

| Complex | Geometry | Isomerism | Key Structural Features | Reference |

|---|---|---|---|---|

| [Fe(C9H8NO2)3] | Octahedral | Disordered, potentially a mixture of facial and meridional isomers. | Tris-chelate complex with three bidentate N,O-ligands. | researchgate.netiucr.org |

Copper(II) ions, with their flexible coordination sphere, can form a variety of complexes with this compound and related ligands, including dinuclear species. researchgate.net In these dinuclear complexes, two copper(II) centers are often bridged by the phenolate oxygen atoms of the ligands. nih.govrsc.org

The geometry around the copper(II) centers in these complexes can vary and is often distorted from ideal geometries due to the Jahn-Teller effect for the d9 configuration. researchgate.net Common geometries include square pyramidal and trigonal bipyramidal. nih.gov In some dinuclear copper(II) complexes with related phenolate ligands, each copper atom is five-coordinate with a geometry that is close to a tetragonal pyramid. nih.gov In other cases, one copper(II) ion might be five-coordinated with a distorted square-pyramidal geometry, while the other is six-coordinated. researchgate.net The specific geometry is influenced by the nature of the other ligands present in the coordination sphere and the steric and electronic properties of the phenolate-oxazoline ligand itself. rsc.orgnih.gov

Table 3: Proposed Geometries for Copper(II) Complexes

| Complex Type | Proposed Geometry | Key Features | Reference |

|---|---|---|---|

| Dinuclear Copper(II) | Distorted Square Pyramidal or Trigonal Bipyramidal | Often bridged by phenolate oxygen atoms. Coordination number is frequently five. | nih.govrsc.orgnih.gov |

| Mononuclear Copper(II) | Square Planar, Tetrahedral, Square Pyramidal, Trigonal Bipyramidal, Octahedral | Flexible coordination sphere influenced by Jahn-Teller effect. | researchgate.net |

Group 4 Metal Complexes (Titanium, Zirconium, Hafnium) with C2 Symmetric Ligands

While extensive research exists for other transition metals, the coordination chemistry of this compound-type ligands with Group 4 metals (Titanium, Zirconium, and Hafnium) is a more specialized area. The development of C2-symmetric ligands is a cornerstone of asymmetric catalysis, aiming to create a well-defined chiral environment around the metal center. For Group 4 metals, which are known for their use in polymerization catalysis, the introduction of chiral C2-symmetric bis(oxazolinyl)phenol ligands offers a pathway to stereoselective processes. These complexes are often prepared by reacting the corresponding metal halides or alkoxides with the deprotonated ligand. The resulting complexes can adopt various geometries, influenced by the metal's ionic radius and the steric bulk of the ligand. For instance, titanium complexes with related C2-symmetric diols have been shown to be effective catalysts, suggesting a similar potential for oxazolinylphenol-based systems in reactions like asymmetric additions to aldehydes. nih.gov

Chiral Bis(Oxazoline) Complexes of d-Block Metals (Copper, Nickel, Cobalt, Palladium)

Chiral bis(oxazoline) (BOX) ligands are a privileged class in asymmetric catalysis, and their metal complexes have been extensively studied. nih.gov When the BOX scaffold is integrated with phenolic moieties, it gives rise to versatile ligands capable of coordinating with a range of d-block metals, including copper, nickel, cobalt, and palladium.

Copper Complexes: Copper(II) complexes of chiral bis(oxazoline) ligands are particularly renowned for their catalytic activity in various asymmetric reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. nih.govrameshrasappan.com The coordination geometry around the copper center is typically square-planar or distorted square-pyramidal. The ligand chelates to the metal through the two nitrogen atoms of the oxazoline rings, leaving two coordination sites available for substrate binding. The stereochemical outcome of the catalyzed reaction is dictated by the chiral environment established by the substituents on the oxazoline rings, which effectively shield one face of the substrate. rameshrasappan.com

Palladium Complexes: Palladium(II)-bis(oxazoline) complexes have also been explored, although sometimes with unexpected results. For example, in the cyclopropanation of electron-deficient olefins with diazomethane, Pd-BOX complexes provided excellent yields but resulted in racemic products. nih.gov This highlights that the successful application of these complexes is highly dependent on the specific reaction and conditions.

The versatility of these d-block metal complexes stems from the modular nature of the bis(oxazoline) ligands, allowing for fine-tuning of steric and electronic properties to optimize selectivity for a given transformation. nih.gov

Tris-Chelate Aluminum and Lanthanide Complexes with Oxazolylphenolates

The coordination of chiral oxazolylphenolate ligands with trivalent metals like aluminum (Al³⁺) and the lanthanides (Ln³⁺) leads to the formation of homoleptic tris-chelate complexes of the type [ML₃]. nih.gov These complexes exhibit fascinating stereochemistry.

In a systematic study, it was found that these complexes invariably crystallize as the meridional (mer) isomer. nih.gov Furthermore, the chirality of the ligand dictates the helical twist of the complex. When an (S)-oxazolylphenolate ligand is used, the resulting complex adopts a Λ-helicity at the metal center, demonstrating complete diastereoselectivity upon crystallization. nih.gov

Solution-state NMR studies have revealed dynamic behavior. For lanthanide complexes, ligand exchange is rapid at room temperature, while for the aluminum analogues, exchange is slow on the NMR timescale. nih.gov Despite this dynamic behavior in solution, the mer-isomer is exclusively observed. nih.govcdnsciencepub.com X-ray crystallography has confirmed the mer-octahedral geometry for several of these complexes. nih.govcdnsciencepub.com

| Metal Ion | Ligand Type | Observed Isomer | Helicity with (S)-Ligand |

| Al³⁺ | (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenolate | mer | Λ |

| Y³⁺ | (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-phenolate | mer | Λ |

| Yb³⁺ | (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenolate | mer | Λ |

| Ln³⁺ | 2-(2′-hydroxy-3′-allylphenyl)-4,4-dimethyl-2-oxazoline | mer | N/A |

This table summarizes the stereochemical outcomes in tris-chelate complexes of Al³⁺ and Ln³⁺ with chiral oxazolylphenolate ligands. nih.govcdnsciencepub.com

First-Row Transition Metal Complexes of Substituted Oxazolinylphenols

The coordination chemistry of substituted oxazolinylphenols extends across the first-row of transition metals (e.g., Mn, Fe, Co, Ni, Cu, Zn). These metals can form a variety of complexes with different stoichiometries and geometries, influenced by the metal's preferred coordination number and the electronic and steric properties of the ligand's substituents. mdpi.comosti.gov

For instance, studies on related fused oxazolidine (B1195125) (FOX) ligands, which share structural similarities, show that the configuration of the ligand is generally retained upon coordination to M(II) ions like Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Cu²⁺. osti.govresearchgate.net This leads to the formation of chiral complexes from chiral ligands. The ionic radius of the metal can influence the coordination mode; for example, the larger Mn(II) ion can accommodate a higher denticity from the ligand compared to Fe(II) or Co(II). osti.gov

The synthesis of these complexes is typically straightforward, often involving the reaction of the ligand with a metal salt, such as an acetate (B1210297) or chloride, in a suitable solvent. mdpi.com The resulting complexes have been investigated for various applications, including their potential as catalysts and their biological activities. mdpi.commdpi.com The ability to systematically vary both the metal and the substituents on the oxazolinylphenol backbone provides a powerful tool for developing complexes with tailored properties.

Chirality Induction and Stereoselective Control in Metal Centers

A primary motivation for using chiral ligands like this compound is to induce chirality at the metal center or to control the stereochemical outcome of reactions occurring in the metal's coordination sphere.

Generation of Chiral-at-Metal Complexes via Auxiliary Ligands

While the oxazolinylphenol ligand itself provides a chiral environment, chirality can also be established directly at a stereogenic metal center. This is often achieved through the use of auxiliary ligands in conjunction with the primary chiral ligand. The formation of heteroleptic complexes, which contain more than one type of ligand, is a key strategy. nih.govrsc.org

Diastereoselective Synthesis Strategies and Enantiomeric Excess

The ultimate goal of using chiral oxazolinylphenol-metal complexes in catalysis is to achieve high diastereoselectivity and/or enantiomeric excess (ee) in the product. The C2-symmetric design of many bis(oxazoline) ligands is particularly effective in this regard. nih.gov

The strategy relies on the chiral complex differentiating between the two faces of a prochiral substrate or controlling the trajectory of an incoming reagent. The substituents on the oxazoline ring act as "chiral fences" that block certain approaches to the catalytic site, thereby favoring one stereochemical pathway over the other.

Key Research Findings:

Ti-catalyzed Alkynylzinc Addition: In the addition of alkynes to aldehydes, chiral biphenyldiol ligands, structurally related to C2-symmetric bis(phenols), have been used with Ti(O-i-Pr)₄ to generate chiral propargylic alcohols with high enantioselectivity. nih.gov

Cu-catalyzed Cycloadditions: Copper(II) complexes with BOX-type ligands have yielded excellent endo diastereoselectivities and enantioselectivities (up to 94% ee) in the cycloaddition of N-crotonyl oxazolidinones. nih.gov

Hetero-Diels-Alder Reactions: Titanium and aluminum complexes of axially chiral ligands with two chiral carbinol centers have been shown to catalyze asymmetric hetero-Diels-Alder reactions, achieving moderate enantiomeric excess (up to 54% ee). semanticscholar.org

The success of these strategies is highly dependent on the precise structure of the ligand, the nature of the metal, and the reaction conditions. The ability to synthesize a diverse range of ligands allows for systematic screening and optimization to achieve high levels of stereocontrol. nih.gov

Catalytic Applications of 2 4,5 Dihydrooxazol 2 Yl Phenol Derived Complexes

Enantioselective Catalysis Mediated by Oxazolinyl-Phenolate Ligands

The chiral nature of many oxazolinyl-phenolate ligands, stemming from readily available chiral β-amino alcohols, makes them particularly valuable in asymmetric catalysis. The stereocenter, positioned alpha to the oxazoline (B21484) nitrogen, is in close proximity to the metal center, allowing for direct influence over the stereochemical outcome of a reaction. acs.org This has led to their successful application in a wide range of enantioselective transformations.

Asymmetric Hydrogenation and Transfer Hydrogenation Reactions (e.g., Nitroarene Reduction)

While direct examples of 2-(4,5-Dihydrooxazol-2-yl)phenol in asymmetric hydrogenation are not extensively detailed in the provided results, the broader class of oxazoline-containing ligands is well-established in this area. acs.orgbldpharm.com For instance, phosphinooxazoline (PHOX) ligands are a prominent class where the chiral oxazoline moiety is solely responsible for inducing asymmetry. acs.org

The reduction of nitroarenes to anilines is a crucial transformation in industrial chemistry for the production of dyes, pharmaceuticals, and agrochemicals. nih.gov Catalytic hydrogenation is a preferred method due to its atom economy, producing water as the only byproduct. nih.gov While traditional catalysts like Pd/C and Raney-Ni are effective, they can lack chemoselectivity. nih.gov The development of catalysts with tunable ligands, such as those derived from oxazolines, offers a pathway to more selective and efficient reductions.

Mechanistic studies on nitroarene hydrogenation reveal two primary pathways: a direct route through nitrosoarene and hydroxylamine (B1172632) intermediates, and a condensation pathway involving azoxy, azo, and hydrazo intermediates. nih.gov

| Catalyst Type | Reaction | Key Features |

| Manganese-based | Hydrogenation of nitroarenes | Air- and moisture-stable, proceeds under mild conditions, high functional group tolerance. nih.gov |

| Ruthenium-based | Asymmetric transfer hydrogenation of 2-oxazolones | Utilizes potassium formate (B1220265) as a hydrogen source, resulting in high yields and enantioselectivities. researchgate.net |

| Rhodium-based | Asymmetric transfer hydrogenation of 1-naphthol (B170400) derivatives | Employs HCOONa as a reductant, affording chiral tetralones and tetrahydro-naphthols with excellent chemo- and enantioselectivity. researchgate.net |

| Borane-catalyzed | One-pot tandem cyclization/hydrosilylation | Provides a step-economic synthesis of 2-substituted-1,2,3,4-tetrahydroquinoxalines. researchgate.net |

Asymmetric C-H Activation and Functionalization

The development of catalysts for the asymmetric activation and functionalization of C-H bonds is a significant area of research, and oxazolinyl-phenolate ligands have played a crucial role. Bifunctional ligands, which can participate in and accelerate the C-H cleavage step, have been instrumental in overcoming challenges in this field. nih.gov

Iridium(III) complexes featuring bis(oxazolinyl)phenyl ligands have been designed for the enantioselective insertion of donor/acceptor iridium carbenoids into activated C-H bonds. rsc.org These systems demonstrate high efficiency, with low catalyst loadings (0.5 mol%) leading to excellent yields (51-99%) and high enantioselectivities (83-99%). rsc.org Density functional theory (DFT) calculations have provided insights into the stereochemical control, suggesting that the carbene binds to the iridium cis to the phenyl group of the ligand. rsc.org

Palladium(II)-catalyzed C-H activation has also benefited from the use of bifunctional ligands. nih.gov These ligands have enabled the development of predictable stereomodels for catalyst-controlled enantioselective C-H activation. nih.gov

| Metal Center | Ligand Type | Reaction Type | Key Findings |

| Iridium(III) | bis(oxazolinyl)phenyl | Carbene insertion into C-H bonds | Low catalyst loadings, excellent yields and enantioselectivities. rsc.org |

| Palladium(II) | Bifunctional ligands (general) | C-H activation | Development of predictable stereomodels for enantioselectivity. nih.gov |

| Palladium(II) | Carboxyl-pyridone | C-H hydroxylation | Enables use of aqueous H2O2 as a green oxidant at room temperature. nih.gov |

Role of Chiral Auxiliaries in Catalytic Processes

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. scielo.org.mx They provide a predictable stereo-differentiated environment for a chemical transformation. scielo.org.mx Oxazolidinones, a class of compounds related to the oxazoline core of this compound, are among the most widely used chiral auxiliaries. researchgate.netrsc.org

The effectiveness of a chiral auxiliary relies on several factors:

It must induce high stereoselectivity in the desired reaction.

The newly formed chiral center should be easily separable from the auxiliary without racemization.

The auxiliary should be recoverable with high optical purity for reuse.

Oxazolidinone auxiliaries, popularized by David Evans, have been successfully applied in numerous stereoselective transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. researchgate.net

Applications in Specific Organic Transformations

Beyond enantioselective catalysis, complexes of this compound and its derivatives are utilized in a range of other organic transformations.

Oxidative Transformations via Electrocatalysis

The direct oxidation of phenols to valuable o-quinones and o-quinols presents a synthetic challenge due to issues of regioselectivity. nih.gov While not strictly electrocatalysis, studies on the oxidation of phenols highlight the importance of reagent and catalyst design in controlling the outcome. For example, hypervalent iodine reagents have emerged as effective oxidants for the regioselective synthesis of o-quinones. nih.gov

Oxorhenium(V) complexes with phenolate-oxazoline ligands, including 2-(4',4'-dimethyl-3',4'-dihydrooxazol-2'-yl)phenol, have been synthesized and tested as catalysts for the reduction of perchlorate, an oxygen-atom-transfer reaction. nih.gov The isomeric form of the complex was found to have a significant impact on its catalytic activity. nih.gov

Polymerization Chemistry Initiators/Catalysts

Vanadium complexes bearing ligands derived from 4,5-dihydro-1,3-oxazole have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the oxazoline ligand was found to significantly influence the catalytic performance and the microstructure of the resulting polymers. mdpi.com

In a different approach, the enzymatic oxidative polymerization of a phenol (B47542) derivative has been achieved using horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide. researchgate.net

Advanced Characterization and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the molecular structure, bonding, and electronic transitions within 2-(4,5-Dihydrooxazol-2-yl)phenol.

¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure of this compound in solution. The chemical shifts (δ) are influenced by the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methylene (B1212753), and hydroxyl protons. The aromatic protons of the phenol (B47542) ring typically appear in the downfield region of approximately 6.8 to 7.8 ppm. The two methylene groups of the dihydrooxazole ring (at positions 4 and 5) are diastereotopic and are expected to show complex multiplets in the range of 3.8 to 4.5 ppm. The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent and concentration, but typically appears between 4 and 7 ppm. nih.gov For related 2-(oxazolin-2-yl)alkanoates, the methylene protons on the oxazoline (B21484) ring appear as multiplets around 3.75-4.35 ppm. beilstein-journals.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon attached to the phenolic hydroxyl group is expected to resonate at a downfield chemical shift, typically around 155-160 ppm. The other aromatic carbons appear in the 115-130 ppm range. The carbon of the C=N bond in the oxazoline ring is characteristically found at a very downfield position, generally between 160 and 170 ppm. beilstein-journals.org The methylene carbons of the dihydrooxazole ring typically have signals in the range of 60-70 ppm. beilstein-journals.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-CH | 6.8 - 7.8 (m) | 115 - 130 |

| C-OH (Aromatic) | - | 155 - 160 |

| C=N (Oxazoline) | - | 160 - 170 |

| -CH₂- (Oxazoline, C4/C5) | 3.8 - 4.5 (m) | 60 - 70 |

| -OH (Phenolic) | 4.0 - 7.0 (br s) | - |

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. The C=N stretching vibration of the oxazoline ring typically appears as a strong absorption band in the range of 1640-1680 cm⁻¹. beilstein-journals.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-O stretching of the phenol is expected around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Phenolic O-H stretch | 3400 - 3200 | Broad, Strong |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| C=N stretch (Oxazoline) | 1680 - 1640 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| Phenolic C-O stretch | 1250 - 1200 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenols typically exhibit two absorption bands in the UV region arising from π→π* transitions of the benzene (B151609) ring. For phenol itself, these bands appear around 210 nm and 270 nm. researchgate.net For this compound, the conjugation of the phenol ring with the oxazoline system is expected to influence these transitions. In related 2-(oxazolinyl)-phenols, absorption maxima are observed between 300 nm and 350 nm. chemrxiv.org The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity. chemrxiv.org For instance, studies on various phenolic compounds show absorption bands that can be red-shifted depending on the substituents and solvent. researchgate.netresearchgate.netmdpi.com

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π→π* (Benzene Ring) | ~270 - 280 |

| π→π* (Conjugated System) | ~300 - 350 |

HRMS is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₉NO₂), the calculated exact mass is 163.0633 g/mol . HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass with high accuracy. For similar oxazoline derivatives, the molecular ion peak is readily observed, and fragmentation patterns can provide further structural information. beilstein-journals.org

Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not widely reported, analysis of the closely related compound 2-(2-Oxazolin-2-yl)benzene-1,4-diol reveals key structural features. researchgate.netnih.gov In this analogue, strong intramolecular hydrogen bonding is observed between the phenolic hydroxyl group and the nitrogen atom of the oxazoline ring. researchgate.netnih.gov This interaction leads to a nearly planar arrangement of the phenol ring and the oxazoline ring. Intermolecular hydrogen bonds also play a significant role in the crystal packing, often leading to the formation of infinite chains or more complex supramolecular architectures. researchgate.netnih.gov

In metal complexes, this compound acts as a bidentate ligand, coordinating to the metal center through the phenolic oxygen and the oxazoline nitrogen. The crystal structure of a ruthenium(III) complex with a substituted derivative, Δ-Bis(S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenolato-κ²N,O¹ruthenium(III), shows an octahedral coordination environment around the ruthenium atom. nih.gov The bite angle of the salicyloxazoline ligand is approximately 89.8°. nih.gov Such studies are crucial for understanding the coordination chemistry and the stereochemical outcomes of reactions involving these complexes.

| Parameter | 2-(2-Oxazolin-2-yl)benzene-1,4-diol researchgate.netnih.gov | [Ru(salicyloxazoline)₂(phen)]PF₆ nih.gov |

|---|---|---|

| Crystal System | Monoclinic | Tetragonal |

| Space Group | P2₁/n | P4₁2₁2 |

| a (Å) | 7.371(1) | 15.068(3) |

| b (Å) | 11.334(2) | 15.068(3) |

| c (Å) | 9.462(2) | 18.530(4) |

| β (°) | 109.11(1) | 90 |

| Volume (ų) | 746.5(2) | 4212.1(15) |

| Z | 4 | 4 |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the ground state properties of this compound and related compounds. nih.govresearchgate.net Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(**), provide optimized molecular geometries that show excellent agreement with experimental X-ray diffraction data. nih.gov For this compound, DFT calculations confirm the planarity of the molecule, which is enforced by the strong intramolecular O-H···N hydrogen bond. nih.gov

DFT studies on its isomers have shown that the oxazoline ring can deviate from planarity, adopting an envelope or twisted conformation depending on the crystal field and intermolecular forces. nih.govnih.gov However, for the ortho-isomer, the internal hydrogen bond stabilizes the planar conformation. nih.gov

Further analyses derived from DFT calculations include the determination of electronic properties. The distribution of electron density can be evaluated through calculations of atomic charges (e.g., Mulliken, NBO). nih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's electronic behavior. In hydroxyphenyl-oxazoline systems, the HOMO is typically localized on the electron-rich phenol ring, while the LUMO is distributed across the π-system of the heterocycle and the phenyl ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov

Table 2: Representative DFT-Calculated Properties for Hydroxyphenyl-Azole Systems This table illustrates typical data obtained from DFT calculations on similar molecular structures.

| Property | Typical Calculated Value | Significance | Reference |

|---|---|---|---|

| Optimized Bond Length (O-H···N) | ~2.65 Å | Confirms strong intramolecular H-bond | nih.gov |

| Dihedral Angle (Phenol-Oxazoline) | < 5° | Indicates near-coplanar structure | nih.gov |

| HOMO Energy | -6.0 to -6.5 eV | Electron-donating capability | nih.gov |

| LUMO Energy | -1.5 to -2.0 eV | Electron-accepting capability | nih.gov |

| HOMO-LUMO Gap | ~4.0 to 4.5 eV | Relates to electronic transitions and stability | nih.gov |

The photophysical properties of this compound are of significant interest due to its structural similarity to compounds known to undergo Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net TD-DFT is the primary computational method used to explore the behavior of such molecules in their electronic excited states. nih.govnih.gov

The ESIPT process involves the transfer of the phenolic proton to the oxazoline nitrogen atom upon photoexcitation. This creates a transient keto-tautomer, which is structurally and electronically distinct from the ground-state enol form. researchgate.net The keto-tautomer typically relaxes via fluorescence at a much longer wavelength (a large Stokes shift) before returning to the ground-state enol form non-radiatively. researchgate.net

TD-DFT calculations are employed to map the potential energy surfaces (PES) of the ground (S₀) and first excited (S₁) states as a function of the O-H bond distance and other relevant coordinates. nih.gov These calculations can predict the energy barriers for the proton transfer in both the ground and excited states. For efficient ESIPT, the barrier should be low in the S₁ state and high in the S₀ state. nih.govmdpi.com Theoretical studies on analogous 2-(2'-hydroxyphenyl)oxazoles and benzoxazoles have successfully modeled this phenomenon, showing that TD-DFT, often with functionals like PBE0 or CAM-B3LYP, can accurately predict the absorption and emission energies of both the enol and keto forms. nih.govnih.gov These studies rationalize the dual emission behavior observed experimentally in many of these compounds. nih.gov The calculations also reveal how solvent polarity and electronic substituent effects can influence the relative stability of the tautomers and modulate the ESIPT process. nih.govnih.gov

Computational chemistry provides critical insights into the reaction mechanisms for the synthesis of this compound. The most common synthetic route is the dehydrative cyclization of an N-(2-hydroxyethyl)benzamide precursor, which can be promoted by various reagents. mdpi.com

DFT calculations can be used to elucidate the detailed reaction pathway and identify the operative mechanism. For the cyclization of N-(β-hydroxyethyl)amides, two primary pathways are often considered:

Pathway A: Activation of the amide carbonyl oxygen by an acid, followed by intramolecular nucleophilic attack from the hydroxyl group. This pathway proceeds with retention of stereochemistry at the hydroxyl-bearing carbon. mdpi.com

Pathway B: Activation of the hydroxyl group to form a good leaving group (e.g., by protonation), followed by an intramolecular Sₙ2-like attack by the amide oxygen. This pathway results in an inversion of stereochemistry. mdpi.com

By using DFT, the geometries and energies of all reactants, intermediates, transition states (TS), and products for both pathways can be calculated. The activation energy (the energy difference between the reactant and the highest-energy transition state) for each pathway determines which is kinetically favored. nih.gov For example, studies on similar cyclization reactions have used DFT to calculate the Gibbs free energy barriers, confirming which mechanism is more likely under the specified reaction conditions. nih.gov While specific DFT studies on the synthesis of this compound are not widely reported, the methodology is well-established for analyzing related oxazoline syntheses, such as the isomerization of 3-amido-2-phenyl azetidines, where transition states are located to explain the observed stereospecificity. nih.gov

Theoretical modeling is an invaluable tool for the prediction and interpretation of spectroscopic data and for understanding the conformational landscape of this compound.

Conformational Analysis: DFT calculations are used to determine the relative energies of different possible conformers. nih.gov For this compound, the key conformational feature is the near-planar structure stabilized by the intramolecular hydrogen bond. nih.gov Theoretical studies on related molecules have explored the rotational barrier between the aryl and heterocyclic rings and the puckering of the oxazoline ring itself. nih.govnih.gov The results from these calculations help to understand which conformation is most stable in the gas phase and how this might be influenced by the crystal environment or solvent effects. nih.gov

Prediction of Spectroscopic Properties: DFT calculations can accurately predict vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra: After optimizing the molecular geometry, the vibrational frequencies and their corresponding intensities are calculated. nih.gov These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental IR and Raman spectra. This allows for detailed assignments of vibrational modes, such as the characteristic stretching of the O-H, C=N, and C-O bonds. nih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data, aiding in the structural confirmation and assignment of complex spectra. nih.gov

Table 3: Theoretical vs. Experimental Data Correlation (Illustrative) This table illustrates the typical correlation achieved between DFT-predicted and experimentally measured spectroscopic data for similar heterocyclic compounds.

| Spectroscopic Data | Computational Method | Typical Correlation with Experiment | Reference |

|---|---|---|---|

| IR Vibrational Frequencies | DFT/B3LYP/6-311++G** | High (R² > 0.99) after scaling | nih.gov |

| ¹³C NMR Chemical Shifts | DFT/GIAO | Linear correlation, aids in assignment | nih.gov |

| UV-Vis Absorption (λmax) | TD-DFT/CAM-B3LYP | Within ~0.2-0.3 eV of experimental values | nih.gov |

Future Directions and Emerging Research Areas

Development of Novel Ligand Architectures Based on the 2-(4,5-Dihydrooxazol-2-yl)phenol Scaffold

The development of novel ligand architectures is a cornerstone of advancing catalytic systems. For the this compound scaffold, future research is anticipated to mirror the successful strategies employed for other phenol-oxazoline (PHOX) ligands. The modular synthesis of PHOX ligands, which allows for systematic variation of the oxazoline (B21484) ring, the backbone, and other substituents, provides a blueprint for creating a diverse library of ligands based on this compound. wikipedia.orgchimia.chcaltech.edu

A key area of exploration will be the introduction of various substituents at the 4 and 5 positions of the dihydrooxazole ring. This has been a successful strategy for other oxazoline ligands to enhance stability and influence the steric environment around the metal center. nih.gov Furthermore, modifications to the phenolic ring, such as the introduction of electron-donating or electron-withdrawing groups, can fine-tune the electronic properties of the resulting metal complexes. acs.org The development of bifunctional ligands, incorporating a secondary coordination site, is another promising avenue that has been explored with related pyridine-bis(oxazoline) ligands. diva-portal.org

The synthesis of these novel ligands is expected to leverage established synthetic methodologies. The reaction of phenolic compounds with amino acids or their derivatives is a common route to form the oxazoline ring. nih.gov More advanced techniques, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), could be employed to attach the this compound unit to larger molecular scaffolds or supports. diva-portal.org

Exploration of New Catalytic Transformations and Methodologies

Building on the development of new ligands, a major future direction is the exploration of their efficacy in a wide array of catalytic transformations. The established success of PHOX and bis(oxazoline) (BOX) ligands in various metal-catalyzed reactions provides a strong indication of the potential applications for catalysts derived from this compound. acs.orgresearchgate.netpnas.orgnih.govnih.gov

One of the most promising areas is asymmetric catalysis, where the inherent chirality of substituted this compound ligands can be transferred to a metal center to induce high enantioselectivity. acs.orgpnas.org By analogy with PHOX-metal complexes, these new catalysts are expected to be active in a range of reactions, including:

Heck Reactions: Palladium complexes of PHOX ligands have shown high efficiency in intramolecular Heck reactions, often outperforming more traditional diphosphine ligands. wikipedia.orgsigmaaldrich.com

Allylic Substitutions: Pd-PHOX catalysts are effective in asymmetric allylic alkylation and amination reactions. caltech.edusigmaaldrich.com

Hydrogenations: Cationic iridium-PHOX complexes have proven to be excellent catalysts for the enantioselective hydrogenation of olefins and imines. sigmaaldrich.comrsc.org

Cycloadditions: The Diels-Alder reaction and other cycloadditions have been successfully catalyzed by metal complexes of oxazoline-containing ligands. nih.govle.ac.uk

Oxygen Atom Transfer (OAT) Reactions: Rhenium complexes with phenolate-oxazoline ligands have demonstrated catalytic activity in the reduction of perchlorate. researchgate.netfigshare.com

Research in this area will involve the synthesis of metal complexes with the new ligands and their systematic screening in these and other catalytic reactions. The modularity of the ligand design will be crucial for optimizing catalyst performance for specific substrates and transformations. chimia.ch

Integration with Flow Chemistry and Sustainable Synthetic Processes

The integration of catalytic systems into continuous flow processes is a rapidly growing area of research, driven by the desire for more sustainable and efficient chemical manufacturing. umontreal.cabeilstein-journals.org For catalysts based on the this compound scaffold, this represents a significant future direction. The immobilization of these catalysts onto solid supports is a key enabling technology for their use in flow reactors. nih.govnih.gov

Strategies for immobilization are likely to involve the covalent attachment of the ligand to a polymer resin or other solid support. nih.gov For instance, a pyridine-bis(oxazoline) ligand has been successfully immobilized on a polystyrene resin and used in a flow system. diva-portal.org The development of such heterogeneous catalysts based on this compound would offer several advantages, including:

Catalyst Recycling: Easy separation of the catalyst from the product stream, allowing for its reuse over multiple cycles. nih.gov

Process Intensification: Higher throughput and productivity compared to batch processes. umontreal.ca

Improved Safety and Control: Better management of reaction temperature and pressure. umontreal.ca

A notable example in a related system is the immobilization of a trifluoromethyl-substituted pyridine-oxazoline ligand on a TentaGel support, which was successfully used in a continuous flow system for the synthesis of benzosultams. nih.gov This demonstrates the feasibility and benefits of transitioning homogeneous oxazoline-based catalytic systems to flow.

Advanced Computational Design of Next-Generation Catalysts and Ligand Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern catalyst design. rsc.org For the this compound system, computational methods will play a crucial role in accelerating the development of next-generation catalysts.

Future research will likely employ computational modeling to:

Predict Ligand-Metal Interactions: Understanding the coordination geometry and electronic structure of metal complexes with different this compound-based ligands. mdpi.comyoutube.com

Elucidate Reaction Mechanisms: Mapping the energy profiles of catalytic cycles to identify rate-determining steps and key intermediates.

Rationalize Enantioselectivity: Building models of transition states to understand the origins of stereocontrol and to predict which ligand modifications will lead to higher enantiomeric excesses. nih.gov

Screen Virtual Ligand Libraries: Computationally evaluating the potential performance of a wide range of virtual ligands before committing to their synthesis, thus saving time and resources.

For example, Comparative Molecular Field Analysis (CoMFA) has been used to develop QSAR models for catalysts containing bisoxazoline and phosphinooxazoline ligands in the asymmetric Diels-Alder reaction, successfully correlating the steric and electrostatic fields of the catalysts with the observed enantiomeric excess. nih.gov Similar approaches can be applied to catalysts derived from this compound to guide the design of more effective systems. DFT calculations have also been instrumental in understanding the electronic transitions in platinum complexes with related ligands and the structure of oxorhenium(V) complexes in OAT catalysis. figshare.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4,5-Dihydrooxazol-2-yl)phenol and its derivatives?

- Methodology : The compound and its derivatives are typically synthesized via multistep organic reactions. For example, a three-step procedure starting from (S)-(+)-2-Phenylglycinol yields enantiopure derivatives with high purity (>99%) and efficiency (83.2–94.5% overall yield). Key steps include cyclization, purification via flash chromatography, and characterization using IR, NMR, and GC-MS .

- General Procedure : A single-step cobalt-catalyzed atroposelective C-H annulation has also been reported, yielding derivatives like (S)-2-(4-(3-chlorophenyl)-4,5-dihydrooxazol-2-yl)phenol (79% yield) and (S)-2-(4-(3-methylphenyl)-4,5-dihydrooxazol-2-yl)phenol (83% yield) .

Table 1 : Representative Synthetic Routes and Yields

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- Spectroscopy : IR for functional group analysis (e.g., oxazoline ring C=N stretch at ~1643 cm⁻¹), NMR (¹H/¹³C) for structural elucidation, and HRMS for molecular ion confirmation .

- Chromatography : Flash chromatography (e.g., 5:95 ethyl acetate/petroleum ether) is critical for purification .

- Chiral Purity : Polarimetry (optical rotation) or chiral HPLC to verify enantiomeric excess (e.g., >99% ee for enantiopure derivatives) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized?

- Methodology : Use chiral auxiliaries or catalysts. For example, (S)-(+)-2-Phenylglycinol serves as a chiral starting material to generate enantiopure oxazoline derivatives . Asymmetric catalysis (e.g., cobalt complexes) enables atroposelective C-H annulation for axial chirality .

- Challenges : Ensure stereochemical retention during purification. Polarimetric monitoring and chiral stationary-phase HPLC are recommended .

Q. What methodologies are effective in utilizing this compound as a ligand in asymmetric catalysis?

- Methodology : Derivatives like (R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol are incorporated into low-symmetry pincer ligands for coordination chemistry. Synthesis involves amide coupling (e.g., picolinic acid with oxazoline precursors) to generate ligands for enantioselective catalysis .

- Case Study : N-(2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide (38) acts as a C1-symmetric pincer ligand, enabling selective metal coordination .

Q. How should researchers resolve discrepancies in spectroscopic data during synthesis?

- Troubleshooting :

- HRMS Mismatches : Recalculate theoretical masses (e.g., C₁₅H₁₃ClNO₂⁺: 274.0629 vs. observed 274.0630 ). Minor deviations may arise from isotopic abundance.

- NMR Splitting : Verify solvent effects or diastereomer formation. For example, axial vs. equatorial protons in oxazoline rings may split signals unexpectedly .

Q. What strategies improve reaction yields in multistep syntheses of oxazoline derivatives?

- Optimization :